Cas no 952338-83-9 (Benzyl 4-iodo-1H-pyrazole-1-carboxylate)

Benzyl 4-iodo-1H-pyrazole-1-carboxylate is a versatile heterocyclic compound featuring a pyrazole core functionalized with an iodine substituent at the 4-position and a benzyloxycarbonyl (Cbz) protecting group at the 1-position. The iodine moiety enhances its utility in cross-coupling reactions, such as Suzuki or Sonogashira couplings, enabling further derivatization for pharmaceutical or agrochemical applications. The Cbz group offers selective deprotection under mild conditions, facilitating controlled synthetic modifications. This compound is particularly valuable in medicinal chemistry for constructing complex pyrazole-based scaffolds. Its stability and reactivity make it a useful intermediate in organic synthesis, especially for targeted functionalization in drug discovery and material science.
Benzyl 4-iodo-1H-pyrazole-1-carboxylate structure
952338-83-9 structure
Product Name:Benzyl 4-iodo-1H-pyrazole-1-carboxylate
CAS No:952338-83-9
MF:C11H9IN2O2
MW:328.105834722519
MDL:MFCD28053702
CID:2093379
PubChem ID:68838020
Update Time:2025-05-24

Benzyl 4-iodo-1H-pyrazole-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Benzyl 4-iodo-1H-pyrazole-1-carboxylate
    • Phenylmethyl 4-iodo-1H-pyrazole-1-carboxylate (ACI)
    • RMOBSWZFJWFDMF-UHFFFAOYSA-N
    • SCHEMBL3916011
    • DB-129726
    • 952338-83-9
    • BENZYL4-IODO-1H-PYRAZOLE-1-CARBOXYLATE
    • AKOS024464533
    • 4-iodopyrazole-1-carboxylic acid benzyl ester
    • CS-D0349
    • benzyl 4-iodopyrazole-1-carboxylate
    • MDL: MFCD28053702
    • Inchi: 1S/C11H9IN2O2/c12-10-6-13-14(7-10)11(15)16-8-9-4-2-1-3-5-9/h1-7H,8H2
    • InChI Key: RMOBSWZFJWFDMF-UHFFFAOYSA-N
    • SMILES: O=C(N1C=C(I)C=N1)OCC1C=CC=CC=1

Computed Properties

  • Exact Mass: 327.97088g/mol
  • Monoisotopic Mass: 327.97088g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 244
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 44.1Ų

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Benzyl 4-iodo-1H-pyrazole-1-carboxylate Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Toluene ;  1 h, 0 °C
Reference
Organic arylthiadiazolidinetrione compounds as protein tyrosine phosphatase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of diseases
, World Intellectual Property Organization, , ,

Benzyl 4-iodo-1H-pyrazole-1-carboxylate Raw materials

Benzyl 4-iodo-1H-pyrazole-1-carboxylate Preparation Products

Benzyl 4-iodo-1H-pyrazole-1-carboxylate Suppliers

Amadis Chemical Company Limited
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(CAS:952338-83-9)Benzyl 4-iodo-1H-pyrazole-1-carboxylate
Order Number:A859117
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:16
Price ($):318.0
Email:sales@amadischem.com

Benzyl 4-iodo-1H-pyrazole-1-carboxylate Related Literature

Additional information on Benzyl 4-iodo-1H-pyrazole-1-carboxylate

Benzyl 4-iodo-1H-pyrazole-1-carboxylate (CAS No. 952338-83-9): A Comprehensive Overview

Benzyl 4-iodo-1H-pyrazole-1-carboxylate (CAS No. 952338-83-9) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various applications, particularly in the development of novel therapeutic agents and as a key intermediate in synthetic chemistry.

The chemical structure of Benzyl 4-iodo-1H-pyrazole-1-carboxylate consists of a benzyl group attached to a pyrazole ring, which is further substituted with an iodine atom at the 4-position and a carboxylate group at the 1-position. The presence of these functional groups imparts distinct chemical properties and reactivity profiles, making it a valuable building block in the synthesis of complex molecules.

Recent studies have highlighted the significance of Benzyl 4-iodo-1H-pyrazole-1-carboxylate in the development of new drugs. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent anti-inflammatory and anti-cancer activities. The iodine substituent plays a crucial role in enhancing the biological activity by facilitating specific interactions with target proteins or enzymes.

In addition to its biological applications, Benzyl 4-iodo-1H-pyrazole-1-carboxylate has been extensively used as an intermediate in organic synthesis. Its reactivity and stability make it an ideal starting material for various synthetic transformations. For example, it can be readily converted into other functionalized pyrazoles through palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling and Sonogashira coupling. These reactions are widely employed in the synthesis of pharmaceuticals and agrochemicals.

The physical properties of Benzyl 4-iodo-1H-pyrazole-1-carboxylate are also noteworthy. It is typically obtained as a white crystalline solid with a melting point ranging from 75 to 78°C. The compound is soluble in common organic solvents such as dichloromethane, ethanol, and dimethyl sulfoxide (DMSO), which facilitates its use in various chemical reactions and analytical techniques.

Safety considerations are essential when handling Benzyl 4-iodo-1H-pyrazole-1-carboxylate. While it is not classified as a hazardous material, standard laboratory safety protocols should be followed to ensure safe handling and storage. This includes wearing appropriate personal protective equipment (PPE) such as gloves, goggles, and lab coats, and working under a fume hood to minimize exposure to vapors or dust.

In terms of environmental impact, the synthesis and use of Benzyl 4-iodo-1H-pyrazole-1-carboxylate should be conducted with environmental sustainability in mind. Green chemistry principles can be applied to optimize reaction conditions, reduce waste generation, and minimize the use of hazardous reagents or solvents. For example, using water as a solvent or employing catalysts that can be recycled can significantly reduce the environmental footprint of synthetic processes involving this compound.

The market demand for Benzyl 4-iodo-1H-pyrazole-1-carboxylate is expected to grow due to its wide-ranging applications in pharmaceutical research and development. Key drivers include the increasing focus on drug discovery for treating chronic diseases such as cancer, inflammation, and neurodegenerative disorders. Additionally, advancements in synthetic methodologies have made it easier to produce this compound on a larger scale, thereby reducing costs and improving accessibility.

To summarize, Benzyl 4-iodo-1H-pyrazole-1-carboxylate (CAS No. 952338-83-9) is a multifaceted compound with significant potential in both biological and synthetic applications. Its unique chemical structure and reactivity make it an invaluable tool for researchers working in medicinal chemistry and pharmaceutical development. As ongoing research continues to uncover new applications and optimize synthetic routes, this compound is poised to play an increasingly important role in advancing scientific knowledge and improving human health.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:952338-83-9)Benzyl 4-iodo-1H-pyrazole-1-carboxylate
A859117
Purity:99%
Quantity:1g
Price ($):318.0
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